1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one is a complex organic compound with significant research potential. Its molecular formula is and it has a molecular weight of approximately 422.5 g/mol. This compound features multiple functional groups, including a hydroxyphenyl group, a diphenyl group, and a bipyrazole moiety, which contribute to its diverse biological activities and applications in scientific research .
The compound is classified under the category of bipyrazole derivatives, which are known for their varied biological properties. It can be sourced from chemical suppliers like BenchChem and Sigma-Aldrich, where it is available for research purposes . The compound's CAS number is 1017500-01-4, which aids in its identification in chemical databases.
The synthesis of 1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one typically involves several steps that may include:
These synthetic routes are crucial for obtaining high yields and purity levels necessary for biological testing.
The molecular structure of 1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one can be represented as follows:
InChI=1S/C26H22N4O2/c1-18(31)30-24(16-23(27-30)21-14-8-9-15-25(21)32)22-17-29(20-12-6-3-7-13-20)28-26(22)19-10-4-2-5-11-19/h2-15,17,24,32H,16H2,1H3
.The structure comprises a central bipyrazole core with hydroxyl and phenyl substituents that enhance its reactivity and biological activity.
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for exploring the compound's potential derivatives with enhanced or modified biological activities.
The mechanism of action for 1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one likely involves interactions at the molecular level with specific biological targets. Research indicates that compounds containing pyrazole moieties exhibit various pharmacological effects such as:
Understanding these interactions is crucial for developing therapeutic applications.
While specific physical properties such as density and boiling point remain unreported for this compound, general characteristics include:
Property | Value |
---|---|
Molecular Weight | 422.5 g/mol |
Molecular Formula | |
Melting Point | Not Available |
Solubility | Not Specified |
These properties are vital for determining the compound's behavior in various environments during experimental applications .
The compound has potential applications in various fields including:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: